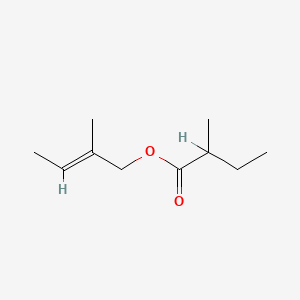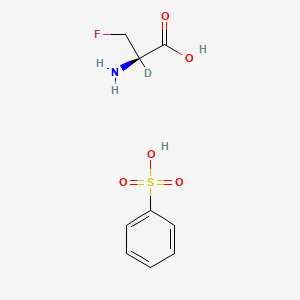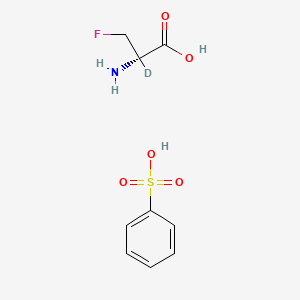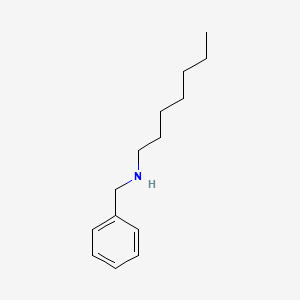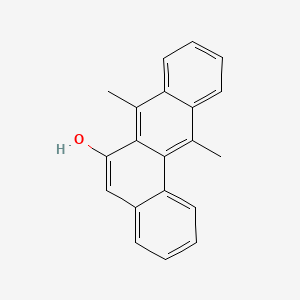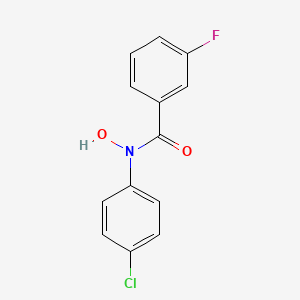
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group, a 3-fluoro substituent, and a hydroxy group on the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(4-chlorophenyl)benzamide.
Introduction of the Fluoro Group: The benzamide derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the 3-fluoro substituent.
Hydroxylation: Finally, the compound is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxy group on the nitrogen atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro and chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluoro or chloro substituents.
Applications De Recherche Scientifique
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)benzamide: Lacks the fluoro and hydroxy substituents.
3-fluoro-N-hydroxybenzamide: Lacks the 4-chlorophenyl substituent.
N-(4-chlorophenyl)-3-fluorobenzamide: Lacks the hydroxy substituent.
Uniqueness
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is unique due to the presence of both the fluoro and hydroxy substituents, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as an enzyme inhibitor and its overall biological activity compared to similar compounds.
Propriétés
Numéro CAS |
94370-36-2 |
|---|---|
Formule moléculaire |
C13H9ClFNO2 |
Poids moléculaire |
265.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-4-6-12(7-5-10)16(18)13(17)9-2-1-3-11(15)8-9/h1-8,18H |
Clé InChI |
HMFYBPJJKFAAOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


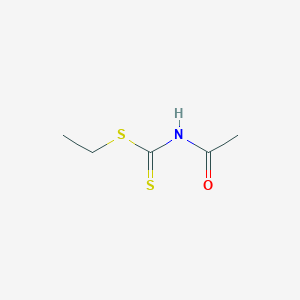
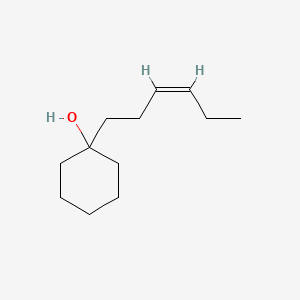

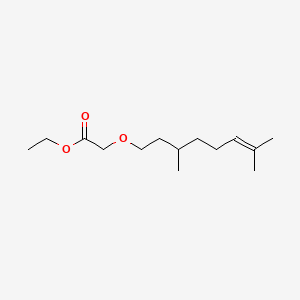

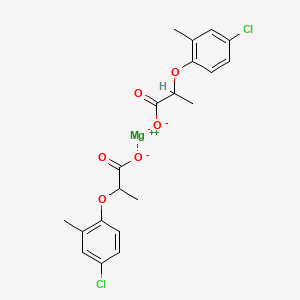
![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)
